molecular formula C7H7NO3 B3055842 3-Hydroxy-5-methylpicolinic acid CAS No. 672957-95-8

3-Hydroxy-5-methylpicolinic acid

Cat. No.: B3055842
CAS No.: 672957-95-8
M. Wt: 153.14
InChI Key: HBRBGVUFTBZDOM-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylpicolinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methylpicolinic acid typically involves the hydroxylation of 5-methylpicolinic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to introduce the hydroxyl group at the desired position. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and purity. Catalysts such as palladium on carbon or platinum oxide can be employed to facilitate the hydroxylation reaction. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The compound can be reduced to form 3-hydroxy-5-methylpyridine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 3-Keto-5-methylpicolinic acid or 3-carboxy-5-methylpicolinic acid.

    Reduction: 3-Hydroxy-5-methylpyridine.

    Substitution: Various substituted picolinic acid derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-5-methylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways. Its structural similarity to natural metabolites makes it a useful tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules suggests possible applications in drug development.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-5-methylpicolinic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.

Comparison with Similar Compounds

    Picolinic acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.

    3-Hydroxy-2-methylpyridine: Similar structure but with the methyl group at a different position, leading to different chemical properties.

    5-Methylpicolinic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.

Uniqueness: 3-Hydroxy-5-methylpicolinic acid is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-5-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(9)6(7(10)11)8-3-4/h2-3,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRBGVUFTBZDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665064
Record name 3-Hydroxy-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672957-95-8
Record name 3-Hydroxy-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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